Folic Acid Sulfosuccinimidyl Ester Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

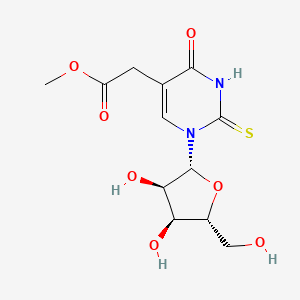

Folic Acid Sulfosuccinimidyl Ester Sodium Salt is a derivative of folic acid, a vitamin essential for DNA synthesis, repair, and methylation. This compound is primarily used in research settings, particularly in bioconjugation techniques such as protein labeling, surface activation, and chemical synthesis of peptides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Folic Acid Sulfosuccinimidyl Ester Sodium Salt involves the reaction of folic acid with N-hydroxysuccinimide and sulfo-N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide. The steps are as follows:

- Dissolve folic acid, N-hydroxysuccinimide, and sulfo-N-hydroxysuccinimide in a suitable solvent such as dimethylformamide or dimethyl sulfoxide.

- Add the coupling agent to the reaction mixture and stir to activate the carboxylic acid group of folic acid.

- After activation, add sodium hydroxide to neutralize the acid byproduct and form the final product.

- Purify the product by precipitation or chromatography and dry under vacuum.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimization for large-scale production. This includes the use of automated systems for precise control of reaction conditions and purification processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Folic Acid Sulfosuccinimidyl Ester Sodium Salt primarily undergoes bioconjugation reactions, where it reacts with amine groups on proteins or other molecules to form stable amide bonds.

Common Reagents and Conditions:

Reagents: N-hydroxysuccinimide, sulfo-N-hydroxysuccinimide, dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, sodium hydroxide.

Conditions: Reactions are typically carried out in solvents like dimethylformamide or dimethyl sulfoxide under controlled temperature and pH conditions.

Major Products: The major products of these reactions are bioconjugates, where the folic acid moiety is covalently attached to proteins, peptides, or other molecules.

Applications De Recherche Scientifique

Folic Acid Sulfosuccinimidyl Ester Sodium Salt has a wide range of applications in scientific research :

Chemistry: Used in the synthesis of peptide conjugates and other bioconjugates.

Biology: Employed in protein labeling and surface activation for various biological assays.

Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

Industry: Applied in the production of functionalized nanoparticles and microarray slides for high-throughput screening.

Mécanisme D'action

The mechanism of action of Folic Acid Sulfosuccinimidyl Ester Sodium Salt involves the formation of stable amide bonds with amine groups on target molecules. This bioconjugation process is facilitated by the activation of the carboxylic acid group of folic acid by N-hydroxysuccinimide and sulfo-N-hydroxysuccinimide. The folic acid moiety can then interact with cellular receptors or enzymes, influencing various biological pathways.

Comparaison Avec Des Composés Similaires

Folic Acid: The parent compound, essential for DNA synthesis and repair.

N-hydroxysuccinimide Esters: Commonly used in bioconjugation for protein labeling and surface activation.

Sulfo-N-hydroxysuccinimide Esters: Similar to N-hydroxysuccinimide esters but with enhanced water solubility.

Uniqueness: Folic Acid Sulfosuccinimidyl Ester Sodium Salt is unique due to its combination of folic acid’s biological activity with the bioconjugation capabilities of N-hydroxysuccinimide and sulfo-N-hydroxysuccinimide esters. This makes it particularly valuable for applications requiring targeted delivery and labeling of biomolecules.

Propriétés

Numéro CAS |

1572180-79-0 |

|---|---|

Formule moléculaire |

C₂₃H₂₁N₈NaO₁₁S |

Poids moléculaire |

640.51 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.